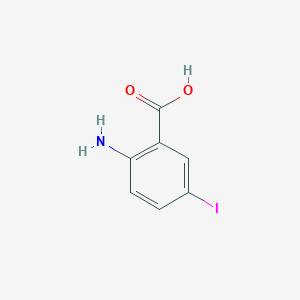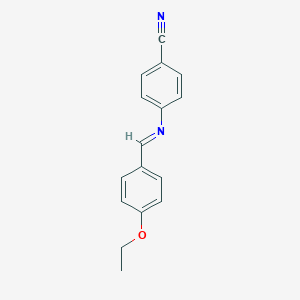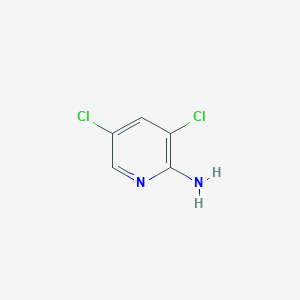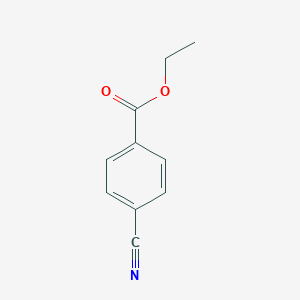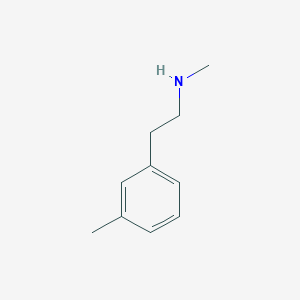![molecular formula C12H10N2O4S B145803 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-59-1](/img/structure/B145803.png)
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic acid (NTP) is an organic compound that has been utilized in scientific research for various purposes. It is a derivative of 2-phenylpropionic acid and contains a nitro and thiazole group. NTP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用机制
The mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and oxidative stress. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
生化和生理效应
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
实验室实验的优点和局限性
One advantage of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its wide range of potential applications. It has been studied for its potential in treating various diseases and has shown promising results in animal models. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has low toxicity and is relatively easy to synthesize.
One limitation of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to animals or to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential side effects.
未来方向
There are several future directions for the study of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of research is the development of more efficient synthesis methods for 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. Another area of research is the investigation of the potential side effects of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its long-term safety. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential applications in treating various diseases.
合成方法
The synthesis of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-phenylpropionic acid. The resulting compound is then reacted with thiazole-2-amine and sodium acetate to form 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. The overall yield of this synthesis method is around 50%.
科学研究应用
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
CAS 编号 |
132483-59-1 |
|---|---|
产品名称 |
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid |
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC 名称 |
2-[3-nitro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7(12(15)16)8-2-3-9(10(6-8)14(17)18)11-13-4-5-19-11/h2-7H,1H3,(H,15,16) |
InChI 键 |
RYBRJKPOYVXDJT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



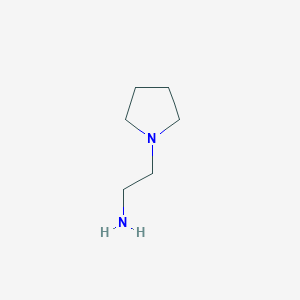
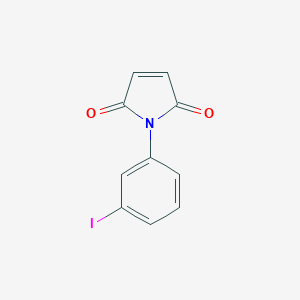
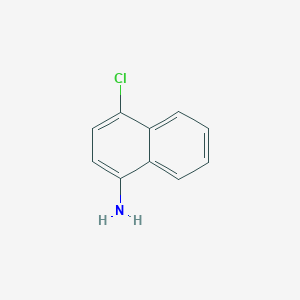
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
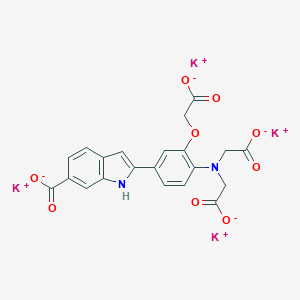
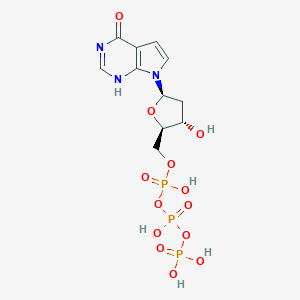
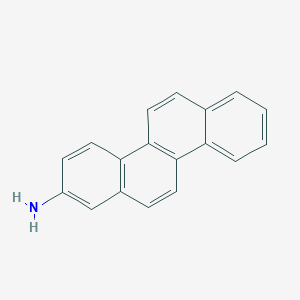
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
